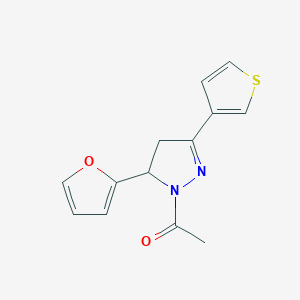![molecular formula C28H27N3 B2722198 1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-38-3](/img/structure/B2722198.png)
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazoloquinoline derivative. Pyrazoloquinolines are a type of organic compound that contain a pyrazole ring fused to a quinoline ring. The presence of the tert-butylphenyl and methylphenyl groups suggest that this compound could have unique properties compared to other pyrazoloquinolines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazoloquinoline ring system, with the tert-butylphenyl and methylphenyl groups attached at the 1 and 3 positions, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenyl groups could impact its solubility, while the pyrazoloquinoline core could influence its reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Pyrazolo[4,3-c]quinoline derivatives have been synthesized through various methodologies, highlighting their versatility in chemical synthesis. For instance, one-pot condensation reactions have been employed to create pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, showcasing the compound's potential in constructing complex heterocyclic structures (Damavandi & Sandaroos, 2012). Additionally, research into the formation of pyrazolo[3,4-c]quinoline derivatives through reactions with 4-(2-nitrophenyl)pyrazole-3-carboxylate demonstrates the chemical reactivity and potential for producing diverse heterocyclic compounds (Nagarajan & Shah, 1992).
Optical and Electronic Properties
Studies on the optical absorption measurements and quantum-chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives reveal insights into their electronic structure and potential applications in optoelectronic devices. These compounds exhibit strong absorption bands in the UV-visible spectral range, indicating their suitability for use in organic light-emitting diodes (OLEDs) and other photonic applications (Koścień et al., 2003).
Green Chemistry and Catalysis
The synthesis of structurally complex heterocyclic compounds, including pyrazolo[4,3-c]quinoline derivatives, has been achieved through green chemistry approaches. For example, L-proline-catalyzed synthesis demonstrates an environmentally friendly method for constructing these compounds, emphasizing the role of sustainable chemistry in advancing the field (Rajesh et al., 2011).
Material Science and Ligand Design
Research into rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation showcases the application of pyrazolo[4,3-c]quinoline derivatives in material science and ligand design. These studies demonstrate the potential for using such compounds in the synthesis of chiral pharmaceutical ingredients, further underscoring their versatility (Imamoto et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3/c1-18-6-9-20(10-7-18)26-24-17-29-25-15-8-19(2)16-23(25)27(24)31(30-26)22-13-11-21(12-14-22)28(3,4)5/h6-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZXCYLPUPTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722118.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B2722124.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2722126.png)


![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2722129.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)
![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)
